![molecular formula C12H17NO B2368368 2-[(3-Methoxyphenyl)methyl]pyrrolidine CAS No. 82589-41-1](/img/structure/B2368368.png)
2-[(3-Methoxyphenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
2-[(3-Methoxyphenyl)methyl]pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(3-Methoxyphenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical and pharmaceutical applications.
Pyrrole: An aromatic heterocycle with similar biological activities but different structural properties.
Pyrrolizine: A fused bicyclic compound with distinct pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXHWZSBBUXBCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
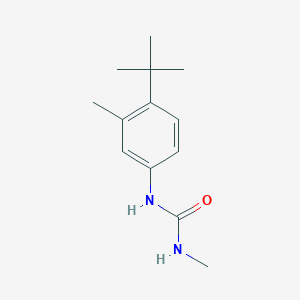
![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)

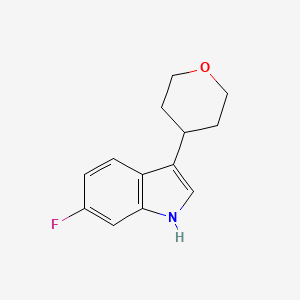
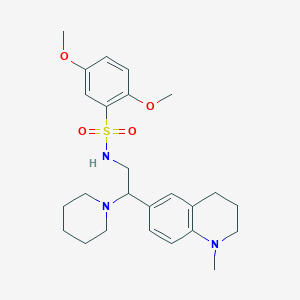
![4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)
![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2368298.png)
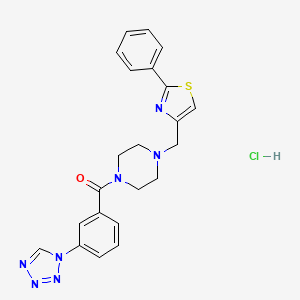
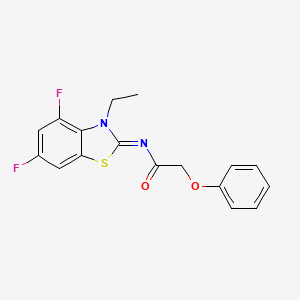
![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)
